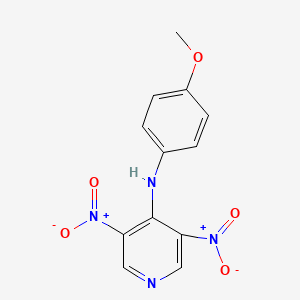![molecular formula C13H20ClNO2 B4979660 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Isopropyl(methyl)amino]ethyl benzoate hydrochloride, also known as IMEBH, is a chemical compound that has been extensively studied in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 247.76 g/mol. This compound has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry. One of the primary applications of 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride is in the study of the central nervous system. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. In addition, 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride has been found to enhance the binding of GABA to its receptors, resulting in an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects
2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride has been found to have several biochemical and physiological effects. It has been found to reduce anxiety and promote relaxation, making it a potential treatment for anxiety disorders and insomnia. In addition, 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride in lab experiments is its low toxicity. It has been found to have a low LD50 value, indicating that it is relatively safe to use in lab experiments. In addition, 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride in lab experiments is its limited solubility in some solvents, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride. One potential direction is to further investigate its potential applications in the treatment of anxiety disorders and insomnia. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride and its biochemical and physiological effects. Overall, 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride has the potential to be a valuable compound in scientific research, and further investigation into its properties and applications is warranted.
Méthodes De Synthèse
The synthesis of 2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride involves the reaction of benzoic acid with isopropylamine and methylamine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the resulting product is then purified through recrystallization. The purity of the final product is determined through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propriétés
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethyl benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-11(2)14(3)9-10-16-13(15)12-7-5-4-6-8-12;/h4-8,11H,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLQTEWHGCFYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCOC(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)
![9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)




![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
![2-{2-[(methylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B4979652.png)


![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)